molecular formula C20H19FN2O2 B2815550 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide CAS No. 851096-30-5

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide

Cat. No. B2815550
CAS RN: 851096-30-5
M. Wt: 338.382
InChI Key: OLULOPCBWWZROZ-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide, also known as DQ-0612, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacokinetics

  • Synthesis Routes

    The development of practical and scalable synthetic routes for similar compounds, such as YM758 monophosphate, illustrates the ongoing efforts to optimize the production of quinoline derivatives for clinical applications. These efforts aim to improve yield, reduce the use of hazardous solvents, and simplify purification steps, making these compounds more accessible for further research and development (Yoshida et al., 2014).

  • Metabolism and Excretion

    Studies on the metabolism and excretion of similar compounds in humans have identified major metabolites and elucidated the roles of various transporters in renal and hepatic clearance. Such information is crucial for understanding the pharmacokinetics and optimizing the therapeutic potential of these compounds (Umehara et al., 2009).

Potential Therapeutic Applications

  • Channel Inhibition

    Compounds like YM758 are explored for their ability to inhibit specific channels, such as the "funny" If current channel, which plays a critical role in cardiac rhythm regulation. This application holds promise for treating conditions like stable angina and atrial fibrillation, showcasing the therapeutic potential of quinoline derivatives in cardiovascular diseases (Umehara et al., 2009).

  • Anticancer Potential

    The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities highlight the potential of quinoline derivatives as anticancer agents. Such compounds have shown inhibitory activities against various cancer cell lines, suggesting their utility in cancer therapy (Fang et al., 2016).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-8-16-10-15(20(25)23-18(16)9-13(12)2)6-7-22-19(24)14-4-3-5-17(21)11-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLULOPCBWWZROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide

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